5-(difluoromethyl)-2-mercapto-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-d]pyrimidin-4(1H)-one -

5-(difluoromethyl)-2-mercapto-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-d]pyrimidin-4(1H)-one

Catalog Number: EVT-4506289
CAS Number:
Molecular Formula: C16H17F2N5O2S
Molecular Weight: 381.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Applications: Based on the prevalence of similar structures in medicinal chemistry, potential applications could be explored in areas like:
    • Kinase inhibition: Pyrido[2,3-d]pyrimidines have shown activity against kinases [, , ].
    • Antimicrobial activity: Several papers highlight the antimicrobial potential of related thiazole and pyrimidine derivatives [, , , , ].
    • Antioxidant activity: Thienopyrimidines have shown promise as antioxidants [].

PF-06459988

Compound Description: PF-06459988 is a third-generation irreversible inhibitor designed to target T790M-containing double mutant EGFRs (epidermal growth factor receptors) with high potency and specificity. It exhibits minimal activity against wild-type EGFR. The development of PF-06459988 prioritized optimizing reversible binding affinity, leading to a highly potent irreversible inhibitor with minimal intrinsic chemical reactivity and reduced proteome reactivity compared to earlier irreversible EGFR inhibitors. []

Relevance: While PF-06459988 targets EGFR, its core structure shares similarities with 5-(difluoromethyl)-2-mercapto-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-d]pyrimidin-4(1H)-one. Both compounds contain a pyrimidine ring system, with PF-06459988 featuring a pyrrolo[2,3-d]pyrimidine core and the target compound possessing a pyrido[2,3-d]pyrimidine core. Additionally, both compounds include a substituted pyrazole moiety. These structural resemblances highlight their common origin within a broader class of pyrimidine-based heterocycles often explored for biological activity. []

3-(4-sulphonyl amino)-2-methyl thio-6-phenyl azo-5, 7-dimethyl pyrido(2,3-d)pyrimidin-4-one

Compound Description: This compound is a pyrido[2,3-d]pyrimidine derivative that acts as a tyrosine kinase and thymidylate synthase inhibitor. Its synthesis involves ethyl 2-amino-4,6-dimethylpyridine-3-carboxylate, benzene diazonium chloride, and benzene sulphonyl amino isothiocyanate. In the research described, it was among a series of pyrimidine scaffolds designed and evaluated for their ability to inhibit the target proteins, with good agreement observed between docking scores and experimental inhibition. []

Relevance: This compound shares the pyrido[2,3-d]pyrimidine core structure with 5-(difluoromethyl)-2-mercapto-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-d]pyrimidin-4(1H)-one. Both compounds exemplify the versatility of the pyrido[2,3-d]pyrimidine scaffold for designing compounds with potential biological activities, including anticancer properties. []

Baricitinib and its Impurities

Compound Description: Baricitinib is a Janus kinase (JAK) inhibitor used for treating rheumatoid arthritis. During its synthesis, three impurities have been identified: N-((3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-5-oxotetrahydrofuran-3-yl)methyl)ethane sulfonamide (lactone impurity, BCL), 2-(3-(4-(7H-[4,7′-bipyrrolo[2,3-d]pyrimidin]-4′-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile (dimer impurity, BCD), and 2-(1-(ethylsulfonyl)-3-(4-(7-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl) acetonitrile (hydroxymethyl, BHM). These impurities are characterized by spectroscopic methods. []

Relevance: While Baricitinib and its impurities utilize a pyrrolo[2,3-d]pyrimidine core, they showcase the importance of pyrimidine-based heterocycles in drug development. Similar to 5-(difluoromethyl)-2-mercapto-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-d]pyrimidin-4(1H)-one, they contain a pyrimidine core and a pyrazole moiety, highlighting the prevalence of these structural features in compounds with pharmacological activity. []

5-[2-amino-3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-2-[(1S)-1-cyclopropylethyl]-7-(trifluoromethyl)-2,3-dihydro-1H-isoindol-1-one

Compound Description: This compound is a highly potent and selective PI3Kγ (phosphoinositide 3-kinase γ) inhibitor exhibiting over 700-fold selectivity for PI3Kγ over other class I isoforms. Its design incorporates substituents into the 'selectivity' and 'alkyl-induced' pockets within the ATP binding site of PI3Kγ. It is considered a promising step towards a clinical development candidate. []

Relevance: Although this compound targets PI3Kγ and contains a pyrazolo[1,5-a]pyrimidine core instead of the pyrido[2,3-d]pyrimidine core found in 5-(difluoromethyl)-2-mercapto-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-d]pyrimidin-4(1H)-one, they share the critical 1-methyl-1H-pyrazol-4-yl substituent. This similarity underscores the relevance of this specific pyrazole substituent for achieving potent and selective kinase inhibition, suggesting a possible avenue for exploration in the development of 5-(difluoromethyl)-2-mercapto-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-d]pyrimidin-4(1H)-one analogs. []

7-amino 2-arylidene-5-(5-Chloro-3-methyl-1-N-phenyl-pyrazol-4-yl)-6-carb-ethoxy-5Hthiazolo[2,3-b]pyrimidin-3-ones

Compound Description: This series of compounds, synthesized via a multicomponent reaction involving a dihydropyrimidin-2(1H)-thione, monochloroacetyl chloride, and arylaldehydes, exhibited moderate to excellent growth inhibition of bacteria and fungi. []

Relevance: While these compounds are thiazolo[2,3-b]pyrimidin-3-ones and lack the pyrido[2,3-d]pyrimidine core of 5-(difluoromethyl)-2-mercapto-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-d]pyrimidin-4(1H)-one, they share a common structural motif: a pyrimidine ring fused to another heterocycle and decorated with a substituted pyrazole. This recurring pattern highlights the broad interest in pyrimidine-fused heterocycles as platforms for developing bioactive compounds, emphasizing the potential of 5-(difluoromethyl)-2-mercapto-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-d]pyrimidin-4(1H)-one for further exploration in antimicrobial research. []

Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones

Compound Description: This series of compounds was synthesized via a novel eco-friendly method using cellulose sulfuric acid as a catalyst. They were prepared from 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-arylprop-2-en-1-ones and 7-amino-1,3-disubstituted[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones. []

Relevance: The pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones, although featuring a triazole ring fused to the pyrido[2,3-d]pyrimidine core, exemplify the structural diversity that can be achieved through modifications of the pyrido[2,3-d]pyrimidine scaffold. The presence of a pyrazole moiety in both these compounds and 5-(difluoromethyl)-2-mercapto-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-d]pyrimidin-4(1H)-one suggests the potential for exploring similar triazole fusion strategies in the development of analogs with novel biological activities. []

[(1S)-2,2-Difluorocyclopropyl][3-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]-3,8-diazabicyclo[3.2.1]oct-8-yl]-methanone tosylate

Compound Description: This compound is a JAK/STAT modulating compound investigated for its potential to treat vitiligo. It is highlighted among a list of JAK/STAT modulators with potential therapeutic applications in vitiligo. []

Relevance: While this compound features a diazabicyclo[3.2.1]octane system and a pyrimidine core directly linked to the 1-methyl-1H-pyrazol-4-yl moiety, its inclusion emphasizes the pharmacological significance of the 1-methyl-1H-pyrazol-4-yl group, which is also present in 5-(difluoromethyl)-2-mercapto-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-d]pyrimidin-4(1H)-one. The shared 1-methyl-1H-pyrazol-4-yl substituent suggests that the target compound could also exhibit JAK/STAT modulating activity, warranting further investigation. []

2-amino-5-aryl-7-(1-methyl-1H-pyrrol-2-yl)-4-oxo-3,4,5,8-tetrahydro-pyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives

Compound Description: This series of compounds was synthesized using a novel, environmentally friendly method employing an imidazolium-based ionic liquid supported on hydroxyapatite encapsulated γ-Fe2O3 as a catalyst. This method offers short reaction times, high yields, and a cleaner reaction profile. []

Relevance: These compounds share the pyrido[2,3-d]pyrimidine core with 5-(difluoromethyl)-2-mercapto-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-d]pyrimidin-4(1H)-one. While they differ in substituents and lack the pyrazole moiety, their synthesis highlights the potential for applying environmentally friendly catalytic methods to synthesize related compounds, including analogs of 5-(difluoromethyl)-2-mercapto-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-d]pyrimidin-4(1H)-one. []

Azolopyrimidines and Pyrido-Triazolo-Pyrimidinones Incorporating Pyrazole Moiety

Compound Description: This research describes the synthesis and antimicrobial evaluation of a new series of azolopyrimidine derivatives. These derivatives incorporate a pyrazole moiety and are synthesized by reacting 1-(pyrazol-3-yl)-2-propenone with various heterocyclic amines. The antimicrobial activity of some of these compounds revealed promising results, particularly against Staphylococcus aureus and Klebsiella pneumonie. []

Relevance: This group of compounds highlights the versatility of incorporating a pyrazole moiety into pyrimidine-based heterocycles to achieve antimicrobial activity. This approach is also observed in 5-(difluoromethyl)-2-mercapto-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-d]pyrimidin-4(1H)-one, suggesting the potential for this compound to exhibit similar antimicrobial properties. The specific pyrazole moiety employed, 1-methyl-1H-pyrazol-4-yl, further strengthens this connection as it is known to contribute to bioactivity in other pyrimidine-based drugs. []

Properties

Product Name

5-(difluoromethyl)-2-mercapto-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-d]pyrimidin-4(1H)-one

IUPAC Name

5-(difluoromethyl)-1-(3-methoxypropyl)-7-(1-methylpyrazol-4-yl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one

Molecular Formula

C16H17F2N5O2S

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C16H17F2N5O2S/c1-22-8-9(7-19-22)11-6-10(13(17)18)12-14(20-11)23(4-3-5-25-2)16(26)21-15(12)24/h6-8,13H,3-5H2,1-2H3,(H,21,24,26)

InChI Key

HTSBBLJGBCZHRI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NC3=C(C(=C2)C(F)F)C(=O)NC(=S)N3CCCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.